

# Toxicological Profile of Tricyclodecenyl Propionate (CAS Number 17511-60-3)

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## Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

Cat. No.: B097855

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Disclaimer: The user's query incorrectly associated CAS number 17511-60-3 with 3,4-dimethoxyphenylacetic acid. The correct chemical identity for CAS number 17511-60-3 is **Tricyclodecenyl Propionate**. This document pertains to the toxicological profile of **Tricyclodecenyl Propionate**.

## Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **Tricyclodecenyl Propionate** (CAS 17511-60-3), a fragrance ingredient. The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Key toxicological endpoints, including genotoxicity, repeated dose toxicity, and developmental and reproductive toxicity, have been assessed. While direct data for all endpoints on **Tricyclodecenyl Propionate** is not available, read-across approaches with structurally similar compounds have been employed for a comprehensive safety evaluation. This document summarizes the available quantitative data, details the experimental methodologies for key studies, and provides visualizations of the experimental workflows.

## Chemical Identity

Identifier	Information
CAS Number	17511-60-3
Chemical Name	Tricyclodeceny propionate
Synonyms	3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl propionate, Cyclaprop, Florocyclene, Herbal propionate, Verdyl propionate[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>2</sub>
Primary Use	Fragrance ingredient in perfumes, cosmetics, soaps, and detergents[2][3]

## Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of **Tricyclodeceny Propionate** and its read-across analogs.

Table 1: Repeated Dose and Reproductive Toxicity Data

Endpoint	Test Substance/ Read-Across Analog	Species	Route	Value (NOAEL)	Reference
Repeated Dose Toxicity	Acetoxydihydro- rodicyclopentadiene (CAS 54830-99-8)	Rat	Oral	464.1 mg/kg/day[4]	RIFM, 2012[4]
Developmental & Reproductive Toxicity	Acetoxydihydro- rodicyclopentadiene (CAS 54830-99-8)	Rat	Oral Gavage	1000 mg/kg/day[4]	RIFM, 2010[4]

NOAEL: No Observed Adverse Effect Level

Table 2: Genotoxicity Data

Test Type	Test Substance/Rea- d-Across Analog	System	Result	Reference
Bacterial				
Reverse Mutation Assay (Ames Test)	Tricyclodecenylopropionate	<i>S. typhimurium</i>	Not Genotoxic <sup>[4]</sup>	RIFM, 2000b; RIFM, 2002b <sup>[4]</sup>
Genotoxicity (Read-Across)	Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS 113889-23-9)	Not specified	Not Expected to be Genotoxic	RIFM Assessment <sup>[4]</sup>

Table 3: Other Toxicological Endpoints

Endpoint	Result	Reference
Skin Sensitization	No safety concerns under current declared levels of use <sup>[4]</sup>	RIFM, 2001 <sup>[4]</sup>
Phototoxicity/Photoallergenicity	Not phototoxic/photoallergenic <sup>[4]</sup>	RIFM, 1981 <sup>[4]</sup>

## Experimental Protocols

Detailed experimental protocols for the specific studies on **Tricyclodecenylopropionate** and its analogs are proprietary to the testing laboratories. However, the methodologies generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the protocols for the key cited experiments.

# Bacterial Reverse Mutation Assay (Ames Test) - OECD

## Test Guideline 471

This test is performed to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

- Principle: The assay detects mutations that restore the functional capability of the bacteria to synthesize an essential amino acid, allowing them to grow on a medium lacking that amino acid.
- Test System: At least five strains of bacteria are typically used, including *S. typhimurium* strains TA98, TA100, TA1535, TA1537, and *E. coli* strain WP2 uvrA or TA102, to detect different types of mutations (frameshift and base-pair substitutions).
- Methodology:
  - Dose Selection: A preliminary toxicity test is conducted to determine the appropriate concentration range of the test substance.
  - Main Experiment: The test is conducted with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats treated with an enzyme-inducing agent, to mimic mammalian metabolism.
  - Procedure: Two methods are commonly used: the plate incorporation method and the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with an overlay agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the overlay agar and plated.
  - Incubation: Plates are incubated at 37°C for 48-72 hours.
  - Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies or a reproducible and significant positive response for at least one concentration.

## Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 421

This screening test is designed to provide initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.[5][6][7][8]

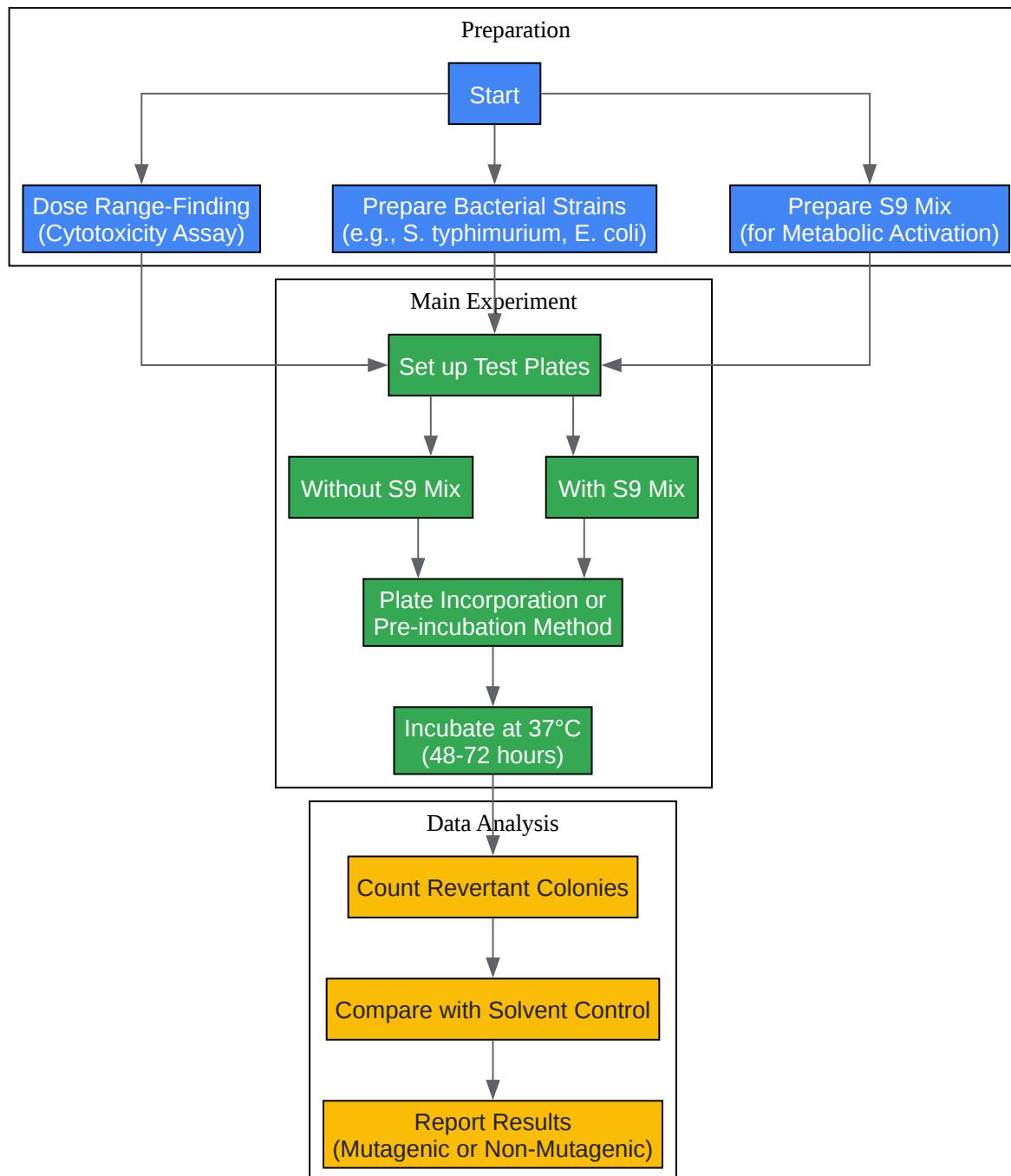
- Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation to assess its impact on various reproductive and developmental parameters.
- Test System: The preferred species is the rat.[5][8] At least three dose groups and a control group are used, with a recommended minimum of 10 animals of each sex per group.[6][7]
- Methodology:
  - Dosing: The test substance is typically administered daily by oral gavage.[5][8] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[5][6][8]
  - Mating: After a pre-mating dosing period, animals are paired for mating.
  - Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded. Estrous cycles are monitored in females.
  - Gestation and Lactation: Pregnant females are allowed to litter, and the offspring are examined for viability, clinical signs, and body weight. Anogenital distance and nipple retention in pups may also be assessed.
  - Necropsy: All adult animals are subjected to a gross necropsy. Reproductive organs are weighed and examined histopathologically.
  - Data Analysis: Reproductive and developmental endpoints, such as fertility index, gestation length, number of live births, and pup survival, are compared between the treated and control groups.

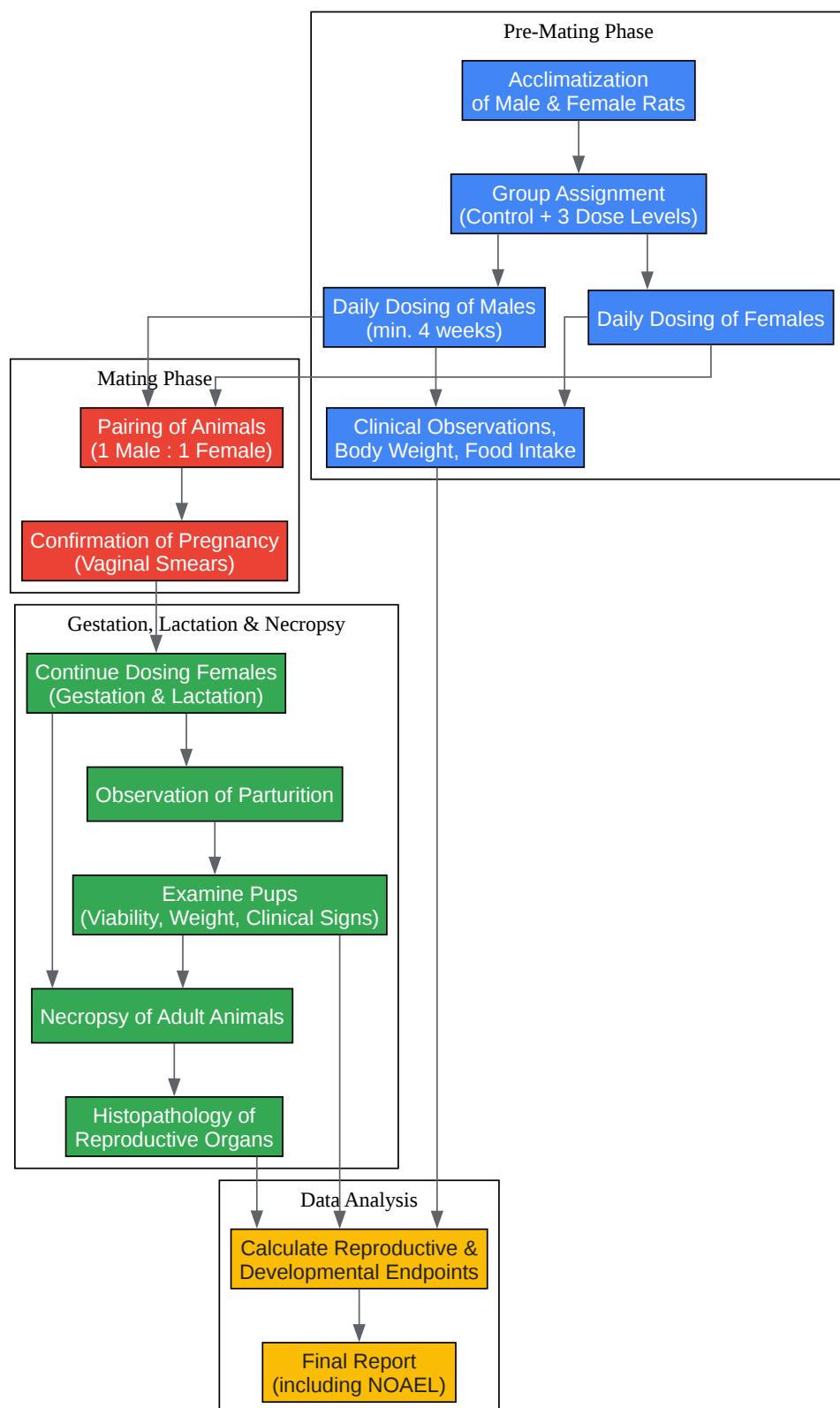
## Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information on the specific signaling pathways or molecular mechanisms of toxicity for **Tricyclodecenyl Propionate**. Toxicological assessments have been based on standardized in vivo and in vitro assays.

## Visualizations

As no specific signaling pathways for **Tricyclodecenyl Propionate** have been identified, the following diagrams illustrate the generalized experimental workflows for the key toxicological studies cited.

[Click to download full resolution via product page](#)**Diagram 1:** Generalized Workflow for OECD 471 Bacterial Reverse Mutation Assay.

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**Diagram 2:** Generalized Workflow for OECD 421 Reproduction/Developmental Toxicity Screening Test.

## Conclusion

The available toxicological data for **Tricyclodecyl Propionate** (CAS 17511-60-3), supplemented with data from read-across analogs, supports its safe use under current conditions as a fragrance ingredient. It is not considered to be genotoxic based on a bacterial reverse mutation assay. The NOAEL for repeated dose toxicity and developmental and reproductive toxicity has been established from studies on a structurally related compound. No specific concerns for skin sensitization or phototoxicity have been identified at current use levels. Further research would be beneficial to elucidate the specific molecular mechanisms of action and to obtain direct experimental data for all toxicological endpoints for **Tricyclodecyl Propionate** itself.

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